molecular formula C21H26N2O2S B5671598 3-(5-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methyl}-2-thienyl)prop-2-yn-1-ol

3-(5-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methyl}-2-thienyl)prop-2-yn-1-ol

Cat. No. B5671598
M. Wt: 370.5 g/mol
InChI Key: YOSOLZFVRVWBHB-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic systems often involves multi-step reactions, starting from acetoacetic esters to yield compounds with potential for further functionalization (Selič, Grdadolnik, & Stanovnik, 1997). These methods can provide a basis for the synthesis of complex molecules including the subject compound, by incorporating specific functional groups through targeted synthetic pathways.

Molecular Structure Analysis

X-ray crystallography provides definitive insights into molecular structures. For example, the structural analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile through X-ray crystallography revealed detailed molecular geometry, including bond lengths and angles, which are crucial for understanding the 3D conformation of complex molecules (Al‐Refai et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups. For instance, the electrochemical behavior of unsymmetrical dihydropyridines in protic medium reveals insights into the reduction and oxidation pathways that could be relevant for understanding the redox properties of related compounds (David, Hurvois, Tallec, & Toupet, 1995).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are often determined through various analytical techniques. The solid-state structure and hydrogen bonding patterns of related compounds can provide insights into the stability and solubility of the compound (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The study of chemical properties involves understanding the reactivity of the compound with different reagents and conditions. For example, the generation of a structurally diverse library from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride through alkylation and ring closure reactions illustrates the compound’s versatility in synthetic chemistry (Roman, 2013).

properties

IUPAC Name

3-[5-[[(3S,4R)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methyl]thiophen-2-yl]prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-22(2)21-15-23(13-19-11-10-18(26-19)5-4-12-24)14-20(21)16-6-8-17(25-3)9-7-16/h6-11,20-21,24H,12-15H2,1-3H3/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSOLZFVRVWBHB-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)OC)CC3=CC=C(S3)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)CC3=CC=C(S3)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.